Epinephrine Hydrochloride
Overview
Description
It is widely used in medicine to treat severe allergic reactions, cardiac arrest, and asthma attacks . Epinephrine hydrochloride is a synthetic form of the naturally occurring hormone epinephrine, which plays a crucial role in the body’s “fight-or-flight” response by increasing heart rate, blood flow to muscles, and blood sugar levels .
Mechanism of Action
Target of Action
Epinephrine hydrochloride, also known as adrenaline, primarily targets both alpha (α) and beta (β) adrenergic receptors found in the body . These receptors are part of the sympathetic nervous system, which is involved in the body’s “fight-or-flight” response .
Mode of Action
Epinephrine interacts with its targets to induce a variety of physiological changes. By acting on alpha receptors, it constricts blood vessels to help maintain blood pressure and heart function . Through its action on beta receptors, it relaxes the smooth muscle in the airways of the lungs to help relieve shortness of breath and wheezing . Epinephrine may also relax smooth muscles of the stomach, intestine, uterus, and urinary bladder to relieve symptoms in the digestive or urinary tracts .
Biochemical Pathways
Epinephrine is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . PNMT expression, in turn, is controlled through hormonal and neural stimuli, which exert their effects on gene transcription through protein stability .
Pharmacokinetics
Epinephrine’s pharmacokinetics involve rapid onset of action and a short half-life . It is metabolized in the adrenergic synapse by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . The protein binding of epinephrine is around 15-20% . The metabolites of epinephrine are excreted in urine .
Action Environment
The action of epinephrine can be influenced by various environmental factors. For instance, the stability of ready-to-use epinephrine injection solution in glass vials has been shown to be affected by storage conditions . Furthermore, the presence of certain toxic cations can influence the solution behavior of epinephrine .
Biochemical Analysis
Biochemical Properties
Epinephrine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It acts by binding to a variety of adrenergic receptors, including the major subtypes α1, α2, β1, β2, and β3 . Epinephrine’s binding to these receptors triggers several metabolic changes . It has a dose-dependent response on alpha and beta receptors that leads to different pharmacological effects in the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases heart rate and contractility, raises blood sugar, and plays a role in metabolism, attention, focus, panic, and excitement .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It works by activating both alpha and beta receptors found in the body in response to a severe allergy (called anaphylaxis). By acting on alpha receptors, it constricts blood vessels to help maintain blood pressure and heart function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, a study showed that with the first epinephrine dose during cardiopulmonary resuscitation (CPR), cerebral blood flow and cerebral tissue oxygenation increased by >10%. The effects of epinephrine on cerebral blood flow and cerebral tissue oxygenation decreased with subsequent doses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in dogs undergoing cardiac resuscitation, a high-dose (0.1-0.2 milligrams per kilogram) or low-dose (0.01-0.02 milligrams per kilogram) can be administered by intravenous, intratracheal, or intraosseous injection .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is thought to communicate with the central nervous system and stress circuitry by activating vagal nerve β-adrenergic receptors to release norepinephrine .
Subcellular Localization
It is known that epinephrine is produced specifically in the adrenal medulla, where the amino acid tyrosine is transformed through a series of reactions to norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epinephrine hydrochloride can be synthesized through several chemical routes. One common method involves the reduction of 3,4-dihydroxyacetophenone to 3,4-dihydroxyphenyl-2-propanol, followed by methylation to form epinephrine. The final step involves the reaction of epinephrine with hydrochloric acid to produce this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical synthesis processes. The production involves strict control of reaction conditions, such as temperature, pH, and reaction time, to ensure high purity and yield. The final product is typically purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Epinephrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Major Products
Oxidation: Adrenochrome
Reduction: Reduced epinephrine derivatives
Substitution: Various epinephrine derivatives with substituted hydroxyl groups
Scientific Research Applications
Epinephrine hydrochloride has numerous applications in scientific research across various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in neurotransmission and its effects on various biological systems.
Medicine: Widely used in emergency medicine to treat anaphylaxis, cardiac arrest, and asthma.
Industry: Used in the pharmaceutical industry for the production of epinephrine-based medications.
Comparison with Similar Compounds
Epinephrine hydrochloride is often compared with other catecholamines, such as norepinephrine and dopamine. While all three compounds act on adrenergic receptors, epinephrine has a broader range of effects due to its action on both alpha and beta receptors . Norepinephrine primarily acts on alpha receptors, leading to vasoconstriction, while dopamine acts on dopamine receptors and has a more limited role in the sympathetic nervous system .
Similar Compounds
This compound stands out due to its potent and rapid action in emergency medical situations, making it a critical drug in life-saving interventions .
Properties
IUPAC Name |
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATADHKWKHYVBTJ-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3.ClH, C9H14ClNO3 | |
Record name | EPINEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020568 | |
Record name | l-Epinephrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. Used medically as a cardiostimulant. | |
Record name | EPINEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
55-31-2 | |
Record name | EPINEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (-)-Epinephrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epinephrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | l-Epinephrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPINEPHRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBB047OO38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
315 °F (NTP, 1992) | |
Record name | EPINEPHRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20335 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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